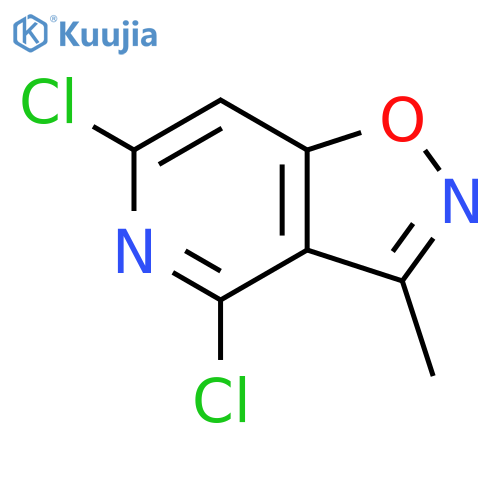Cas no 58315-12-1 (4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine)

58315-12-1 structure
商品名:4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 化学的及び物理的性質
名前と識別子
-
- Isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl-
- 4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine
- AT28621
- 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine, AldrichCPR
- 4,6-dichloro-3-methylisoxazolo[4,5-c]pyridine
- 4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
- 58315-12-1
- DTXSID00415913
- InChI=1/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H
- EN300-1702962
-
- インチ: InChI=1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3
- InChIKey: HNNVOZJYSIWIJM-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C(C)=NOC=2C=C(Cl)N=1
計算された属性
- せいみつぶんしりょう: 201.97022
- どういたいしつりょう: 201.9700681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1702962-1.0g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 1g |
$2257.0 | 2023-06-04 | |
| Enamine | EN300-1702962-10.0g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 10g |
$9704.0 | 2023-06-04 | |
| Enamine | EN300-1702962-0.05g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.05g |
$600.0 | 2023-09-20 | |
| 1PlusChem | 1P01ELO5-100mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 100mg |
$1179.00 | 2023-12-16 | |
| Aaron | AR01ELWH-500mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 500mg |
$2445.00 | 2025-02-10 | |
| Aaron | AR01ELWH-250mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 250mg |
$1563.00 | 2025-02-10 | |
| Aaron | AR01ELWH-100mg |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 100mg |
$1102.00 | 2025-02-10 | |
| Enamine | EN300-1702962-0.25g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.25g |
$1118.0 | 2023-09-20 | |
| Enamine | EN300-1702962-0.1g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 0.1g |
$783.0 | 2023-09-20 | |
| Enamine | EN300-1702962-10g |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
58315-12-1 | 95% | 10g |
$9704.0 | 2023-09-20 |
4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine 関連文献
-
1. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridinesStefano Chimichi,Rodolfo Nesi,Fabio Ponticelli,Piero Tedeschi J. Chem. Soc. Perkin Trans. 1 1990 1477
-
2. Synthesis and reactivity of 3-methylisoxazolo[4,5-c]pyridinesGiorgio Adembri,Alfredo Camparini,Fabio Ponticelli,Piero Tedeschi J. Chem. Soc. Perkin Trans. 1 1975 2190
58315-12-1 (4,6-dichloro-3-methyl-1,2oxazolo4,5-cpyridine) 関連製品
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
